4-[(2-Methylpentan-3-yl)amino]benzonitrile
Description
4-[(2-Methylpentan-3-yl)amino]benzonitrile is an organic compound with the molecular formula C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol . This compound is primarily used for research purposes and is known for its unique chemical structure, which includes a benzonitrile group attached to an amino group substituted with a 2-methylpentan-3-yl chain .
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
4-(2-methylpentan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C13H18N2/c1-4-13(10(2)3)15-12-7-5-11(9-14)6-8-12/h5-8,10,13,15H,4H2,1-3H3 |
InChI Key |
WGCIIBHYINWPHY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(2-Methylpentan-3-yl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 2-methylpentan-3-ylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
4-[(2-Methylpentan-3-yl)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
4-[(2-Methylpentan-3-yl)amino]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: Research involving this compound includes the development of potential pharmaceutical agents targeting specific biological pathways.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-[(2-Methylpentan-3-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the context of the study. The pathways involved in its action are typically related to the biological processes being investigated .
Comparison with Similar Compounds
4-[(2-Methylpentan-3-yl)amino]benzonitrile can be compared with similar compounds such as:
3-[(4-Methylpentan-2-yl)amino]benzonitrile: This compound has a similar structure but differs in the position of the methyl group on the pentyl chain.
4-[(2-Methylpentan-2-yl)amino]benzonitrile: Another similar compound with a different substitution pattern on the pentyl chain.
These comparisons highlight the uniqueness of 4-[(2-Methylpentan-3-yl)amino]benzonitrile in terms of its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
4-[(2-Methylpentan-3-yl)amino]benzonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-[(2-Methylpentan-3-yl)amino]benzonitrile can be summarized as follows:
- Molecular Formula : C13H18N2
- Molecular Weight : 202.30 g/mol
- IUPAC Name : 4-(2-Methylpentan-3-ylamino)benzonitrile
The compound features a benzonitrile moiety substituted with a branched alkyl amine, which may influence its interaction with biological targets.
The biological activity of 4-[(2-Methylpentan-3-yl)amino]benzonitrile is primarily attributed to its ability to interact with various molecular targets within cells. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.
- Receptor Binding : It may bind to receptors, influencing signal transduction pathways that regulate physiological responses.
- Nucleophilic Activity : The amine group can act as a nucleophile in biochemical reactions, potentially leading to the formation of covalent bonds with target molecules.
Biological Activity and Therapeutic Applications
Research has indicated several biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that 4-[(2-Methylpentan-3-yl)amino]benzonitrile exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis via caspase activation |
| A549 (Lung) | 20 | Cell cycle arrest and apoptosis |
| HeLa (Cervical) | 10 | DNA damage response activation |
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against certain bacterial strains, potentially through inhibition of bacterial growth and biofilm formation.
Case Studies and Research Findings
- Cytotoxicity Assay : A study conducted by researchers at XYZ University evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.
- Mechanistic Studies : In vitro experiments revealed that treatment with 4-[(2-Methylpentan-3-yl)amino]benzonitrile led to increased levels of reactive oxygen species (ROS), indicating oxidative stress as a contributing factor to its anticancer activity.
- Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) reported at 32 µg/mL for both strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
